(S)-2-Methyl-1-pyridin-3-YL-propylamine
Overview
Description
(S)-2-Methyl-1-pyridin-3-YL-propylamine is a chiral amine compound with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chiral center at the second carbon atom makes it an important molecule for studying stereochemistry and enantioselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-pyridin-3-YL-propylamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-pyridinecarboxaldehyde.
Reductive Amination: The aldehyde group of 3-pyridinecarboxaldehyde is subjected to reductive amination using (S)-2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the amine group while maintaining the chiral center.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and reduce manual labor.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1-pyridin-3-YL-propylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
(S)-2-Methyl-1-pyridin-3-YL-propylamine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Studied for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-pyridin-3-YL-propylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter synthesis and signal transduction.
Chirality: The chiral nature of the compound allows for enantioselective interactions, which can lead to different biological effects depending on the enantiomer.
Comparison with Similar Compounds
Similar Compounds
®-2-Methyl-1-pyridin-3-YL-propylamine: The enantiomer of the compound, which may exhibit different biological activities.
2-Methyl-1-pyridin-3-YL-ethylamine: A structurally similar compound with a shorter alkyl chain.
3-Pyridinylmethylamine: A compound with a similar pyridine ring but different substitution pattern.
Uniqueness
(S)-2-Methyl-1-pyridin-3-YL-propylamine is unique due to its specific chiral center and the presence of the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(1S)-2-methyl-1-pyridin-3-ylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-4-3-5-11-6-8/h3-7,9H,10H2,1-2H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFGVEKRYFDMED-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CN=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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